Generic benzyl halides cannot mimic acetyl-lysine for BET inhibitors, while unsubstituted isoxazole precursors require hazardous formylation/chlorination. 4-(Chloromethyl)-3,5-dimethylisoxazole provides the direct solution: • Acetyl-lysine mimetic for BRD2/3/4 antagonist synthesis • Moisture-stable S_N2 reactivity (vs. bromo analog) • One-step N-/O-alkylation streamlines SAR • Bulk-stable for global shipping, ideal for epigenetic/agrochemical R&D.
4-(Chloromethyl)-3,5-dimethylisoxazole (CAS 19788-37-5) is a highly versatile, bifunctional building block widely utilized in organic synthesis, medicinal chemistry, and agrochemical development. Structurally comprising a 3,5-dimethylisoxazole core with a reactive chloromethyl group at the 4-position, it serves as the premier reagent for introducing the 3,5-dimethylisoxazol-4-ylmethyl pharmacophore. This specific moiety is a well-established acetyl-lysine mimetic, making the compound an indispensable precursor in the synthesis of Bromodomain and Extra-Terminal (BET) inhibitors, as well as various receptor antagonists and antimicrobial agents [1]. For industrial and laboratory buyers, it offers an optimal balance of benzylic-type S_N2 reactivity and storage stability, streamlining the N-alkylation and O-alkylation of complex scaffolds without the rapid degradation seen in more reactive halides.
Substituting 4-(Chloromethyl)-3,5-dimethylisoxazole with generic alkylating agents or alternative precursor forms fundamentally compromises either target affinity or process efficiency. Replacing the isoxazole core with a standard benzyl chloride eliminates the critical acetyl-lysine mimetic properties—specifically the hydrogen bonding capacity of the isoxazole oxygen and the steric fit of the methyl groups—which are strictly required for binding to epigenetic targets like BRD4 [1]. Conversely, attempting to use the unsubstituted parent compound, 3,5-dimethylisoxazole, forces the manufacturer to perform a hazardous, multi-step sequence (formylation, reduction, and chlorination) prior to coupling. Furthermore, substituting the chloride for a bromide analog (4-(bromomethyl)-3,5-dimethylisoxazole) introduces severe moisture sensitivity and hydrolytic instability, complicating bulk storage, transport, and scale-up reproducibility.
Procuring the pre-functionalized 4-(chloromethyl)-3,5-dimethylisoxazole allows for direct, one-step N-alkylation or O-alkylation of target scaffolds (e.g., pyrazoles, benzimidazoles) under standard basic conditions (e.g., K2CO3/DMF)[1]. In contrast, starting from the cheaper parent heterocycle, 3,5-dimethylisoxazole, requires a minimum of three additional synthetic steps: Vilsmeier-Haack formylation (using POCl3), reduction to the alcohol, and subsequent chlorination (using SOCl2). Procuring the chloromethyl derivative directly eliminates the need to handle these highly corrosive reagents on scale and bypasses the associated yield losses and purification bottlenecks.
| Evidence Dimension | Synthetic steps to alkylated product |
| Target Compound Data | 1 step (direct S_N2 coupling) |
| Comparator Or Baseline | 3,5-Dimethylisoxazole (4 steps total) |
| Quantified Difference | Elimination of 3 synthetic steps and avoidance of POCl3/SOCl2 handling |
| Conditions | Standard API or library synthesis workflows |
Procuring the pre-chloromethylated building block drastically reduces synthesis time, improves overall yield, and eliminates hazardous reagent handling in scale-up campaigns.
When selecting an alkylating agent for the 3,5-dimethylisoxazole pharmacophore, the choice of halide significantly impacts processability. The chloromethyl derivative (CAS 19788-37-5) offers a highly favorable stability profile, allowing for standard cold storage and reliable transport . In contrast, the corresponding 4-(bromomethyl)-3,5-dimethylisoxazole is highly reactive but suffers from pronounced hydrolytic lability and moisture sensitivity, often degrading into the corresponding alcohol or forming dimers during storage. This instability forces chemists to either generate the bromide in situ or accept variable purity profiles that compromise the reproducibility of downstream coupling reactions.
| Evidence Dimension | Storage stability and moisture sensitivity |
| Target Compound Data | 4-(Chloromethyl)-3,5-dimethylisoxazole (Stable under standard inert/cold storage) |
| Comparator Or Baseline | 4-(Bromomethyl)-3,5-dimethylisoxazole (Highly moisture-sensitive, rapid degradation) |
| Quantified Difference | Significantly reduced hydrolytic degradation during storage and handling |
| Conditions | Bulk storage and scale-up handling |
The chloromethyl variant provides the optimal balance of S_N2 reactivity and shelf-life, ensuring reproducible purity for bulk procurement and manufacturing.
The 3,5-dimethylisoxazole moiety is a privileged structure in epigenetic drug discovery, functioning as a highly effective acetyl-lysine mimetic. When attached to a core scaffold via the chloromethyl linker, the resulting compounds achieve potent binding to BET bromodomains (e.g., BRD4), often exhibiting IC50 values in the low nanomolar range[1]. This high affinity is driven by specific hydrogen bonding between the isoxazole oxygen and the Asn140/Asn156 residues in the binding pocket. Substituting the 4-(chloromethyl)-3,5-dimethylisoxazole with a generic benzylic alkylating agent (e.g., benzyl chloride) completely abolishes this specific interaction, resulting in a catastrophic loss of target affinity (typically >100-fold reduction in potency).
| Evidence Dimension | BRD4 Bromodomain Binding Affinity (IC50) |
| Target Compound Data | 3,5-dimethylisoxazole-alkylated scaffolds (Low nM to µM IC50) |
| Comparator Or Baseline | Benzyl-alkylated scaffolds (Generic substitution) |
| Quantified Difference | >100-fold loss in target binding affinity |
| Conditions | BRD4 binding assays for epigenetic inhibitors |
For medicinal chemistry programs targeting BET bromodomains, the specific 3,5-dimethylisoxazole pharmacophore provided by this reagent is absolutely non-interchangeable.
4-(Chloromethyl)-3,5-dimethylisoxazole is the premier building block for introducing the acetyl-lysine mimetic 3,5-dimethylisoxazole group into novel epigenetic therapeutics [1]. It is extensively used to N-alkylate pyrazole, benzimidazole, and triazole cores, directly yielding potent BRD2/BRD3/BRD4 inhibitors for oncology and anti-inflammatory research.
The compound's reliable S_N2 reactivity makes it an ideal precursor for synthesizing complex receptor antagonists, such as TAS2R8 blockers [2]. The chloromethyl group enables efficient coupling to diverse amine and heterocyclic scaffolds, facilitating rapid structure-activity relationship (SAR) exploration.
Beyond pharmaceuticals, the stable chloromethyl group makes this compound ideal for high-throughput library synthesis and the development of novel agrochemicals. It enables the rapid generation of diverse 4-substituted 3,5-dimethylisoxazole libraries, allowing researchers to explore new herbicides and fungicides without the instability issues associated with brominated analogs.
Irritant